molecular formula C14H18O4 B072691 Cinoxate CAS No. 1322-65-2

Cinoxate

Cat. No. B072691
CAS RN: 1322-65-2
M. Wt: 250.29 g/mol
InChI Key: CMDKPGRTAQVGFQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinoxate is a chemical compound used in many sunscreen products to protect the skin from harmful UV radiation. It is a member of the salicylate family and has been approved by the FDA for use in sunscreens since 1978. Cinoxate is known for its ability to absorb UVB radiation and prevent sunburn.

Scientific Research Applications

Engine Performance Enhancement

Cinoxate's derivative, 1-Hexanol, has been studied for its impact on engine performance. In a study by Santhosh & Kumar (2021), it was found that adjusting fuel injection time in engines using 1-Hexanol/diesel blends could significantly improve combustion, efficiency, and emissions.

Antimicrobial Activity

Cinoxacin, a compound structurally and functionally related to Cinoxate, has been found to be effective against a range of bacteria, particularly Escherichia coli and Proteus mirabilis. Studies like those by Giamarellou & Jackson (1975) and Panwalker et al. (1976) demonstrate its in vitro antibacterial activity.

Impact on Cellular Metabolism

Research by Gemba et al. (1983) explored the effects of cinoxacin on cellular metabolism and transport in kidney cortical slices, offering insights into its potential nephrotoxic action.

Photomutagenesis Studies

A study by Koyako et al. (1988) investigated the effects of cosmetic UV absorbers, including Cinoxate, on UV-induced mutagenesis in E. coli strains, revealing its influence on DNA excision repair systems.

Pharmaceutical Analysis

Gratteri et al. (1995) developed an analytical method using adsorptive stripping voltammetry for cinoxacin, a method that could be applied to cinoxate as well for precise measurement in various matrices. This is detailed in Gratteri et al. (1995).

properties

IUPAC Name

2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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InChI

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+
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InChI Key

CMDKPGRTAQVGFQ-RMKNXTFCSA-N
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Canonical SMILES

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC
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Isomeric SMILES

CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC
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Molecular Formula

C14H18O4
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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DSSTOX Substance ID

DTXSID101167513
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
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Molecular Weight

250.29 g/mol
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Physical Description

2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index]
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Boiling Point

388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg
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Flash Point

greater than 212 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils
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Density

1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C
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Vapor Pressure

0.00034 [mmHg]
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Mechanism of Action

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Sister-chromatid exchanges (SCEs) induced by mitomycin C (MMC), 4-nitroquinoline-1-oxide (4NQO) or UV-light in cultured Chinese hamster ovary cells (CHO K-1 cells) were enhanced by cinoxate (2-ethoxyethyl p-methoxycinnamate) or methyl sinapate (methyl 3,5-dimethoxy 4-hydroxycinnamate). ... /Study/ results suggest that the test substances inhibit DNA excision repair and that the increase in the amount of unrepaired DNA damage might cause the enhancement of induced SCEs and chromosome aberrations.
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Product Name

Cinoxate

Color/Form

Viscous liquid, may have slight yellow tinge

CAS RN

104-28-9, 83834-60-0
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
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Record name CINOXATE
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Melting Point

Solidifies below -25 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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